methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate
Description
Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a methyl ester group at position 5 and methyl substituents at positions 3 and 4 of the pyrazole ring. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity .
The compound’s tautomeric form (3H-pyrazole) distinguishes it from 1H-pyrazole analogs, influencing its stability and reactivity. Its synthesis typically involves cyclocondensation reactions or esterification of the corresponding carboxylic acid precursor .
Properties
CAS No. |
341009-18-5 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h5H,1-3H3 |
InChI Key |
PQYYXSUCQYDRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(N=N1)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. One common method is the reaction of acetylacetone with hydrazine hydrate under reflux conditions, followed by esterification with methanol to yield the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylate group to yield alcohol or aldehyde derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives .
Scientific Research Applications
Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarity scores (calculated using cheminformatics tools) between methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate and analogous compounds:
| Compound Name | CAS Number | Substituents (Positions) | Ester Group | Similarity Score | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| This compound | 35313-50-9 | 3-CH₃, 4-CH₃, 5-COOCH₃ | Methyl | 1.00 | C₇H₁₀N₂O₂ | 154.17 |
| Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate | 35313-50-9* | 3-CH₃, 4-CH₃, 5-COOCH₂CH₃ | Ethyl | 0.68 | C₈H₁₂N₂O₂ | 168.19 |
| Methyl 5-methyl-1H-pyrazole-3-carboxylate | 25016-17-5 | 5-CH₃, 3-COOCH₃ | Methyl | 0.69 | C₆H₈N₂O₂ | 140.14 |
| Ethyl 5-methylpyrazole-3-carboxylate | 4027-57-0 | 5-CH₃, 3-COOCH₂CH₃ | Ethyl | 0.68 | C₇H₁₀N₂O₂ | 154.17 |
| Methyl 5-phenyl-1H-pyrazole-3-carboxylate | 56426-35-8 | 5-Ph, 3-COOCH₃ | Methyl | 0.68 | C₁₁H₁₀N₂O₂ | 202.21 |
Notes:
- The ethyl ester analog (Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate) shares identical substituents but differs in ester group size, reducing similarity due to steric and solubility variations .
- 1H-pyrazole tautomers (e.g., Methyl 5-methyl-1H-pyrazole-3-carboxylate) exhibit lower similarity scores (0.69 vs. 1.00) due to differences in ring hydrogen positioning and electronic properties .
Physicochemical Properties
- Solubility : The methyl ester group in the target compound enhances water solubility compared to ethyl analogs (e.g., Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate), which have higher lipophilicity .
- Stability : The 3H-pyrazole tautomer is less prone to tautomerization than 1H-pyrazoles, improving thermal stability. For example, Methyl 5-methyl-1H-pyrazole-3-carboxylate may exhibit faster degradation under acidic conditions due to tautomeric shifts .
- Melting Points : Methyl esters generally have lower melting points than phenyl-substituted analogs (e.g., Methyl 5-phenyl-1H-pyrazole-3-carboxylate, MP ≈ 120–125°C) due to reduced π-π stacking interactions .
Biological Activity
Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its potential as an anti-inflammatory and anticancer agent.
1. Chemical Structure and Synthesis
This compound is characterized by a five-membered pyrazole ring with two methyl groups at the 3 and 4 positions and a carboxylate functional group at the 5 position. The molecular formula is .
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation reactions with hydrazines and α,β-unsaturated carbonyl compounds.
- Cyclization processes that form the pyrazole ring through the reaction of appropriate precursors.
These methods allow for efficient production and modification of the compound for further biological evaluation.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines.
The mechanism of action appears to involve inhibition of cell proliferation and induction of apoptosis in cancer cells.
2.2 Anti-inflammatory Activity
This compound has also shown promising anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.
Case Study: Anticancer Activity Evaluation
A study evaluated various pyrazole derivatives for their anticancer properties using the MTT assay on different cancer cell lines, including HepG2 and A549:
- Compound : this compound
- Cell Lines Tested : HepG2, A549
- Results : Significant inhibition observed with IC50 values indicating effective cytotoxicity.
This case study underscores the need for further clinical investigations to validate these findings.
4. Comparative Analysis with Other Pyrazole Derivatives
This compound can be compared with other pyrazole derivatives based on their biological activities:
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|
| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 5.00 µM | Moderate |
| Ethyl 1H-pyrazole-5-carboxylate | 15.00 µM | Low |
| This compound | 3.79 µM | High |
This table illustrates that this compound exhibits superior anticancer activity compared to some other derivatives.
5. Conclusion
This compound demonstrates significant promise as both an anticancer and anti-inflammatory agent. Its unique structural features contribute to its biological activities, making it a candidate for further research in drug development. Future studies should focus on elucidating its mechanisms of action and exploring its therapeutic potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
